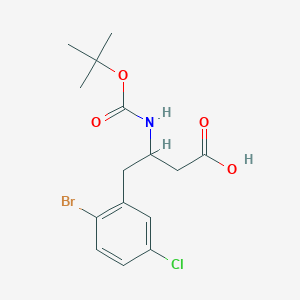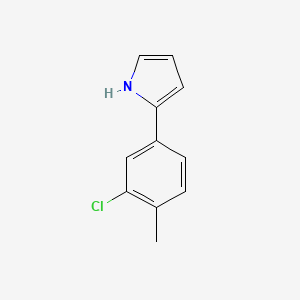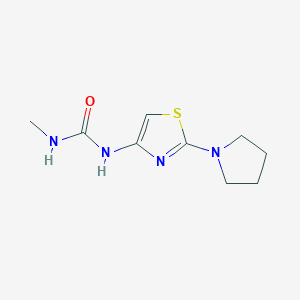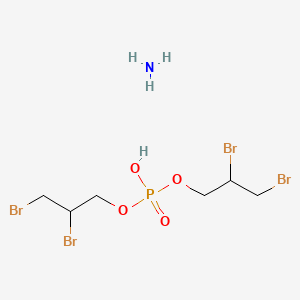
Ammonium bis(2,3-dibromopropyl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium bis(2,3-dibromopropyl) phosphate is an organophosphorus compound with the molecular formula C6H11Br4O4P. It is a derivative of bis(2,3-dibromopropyl) phosphate, which is known for its flame-retardant properties. This compound is used in various industrial applications, particularly in the production of flame-retardant materials.
准备方法
Synthetic Routes and Reaction Conditions
Ammonium bis(2,3-dibromopropyl) phosphate can be synthesized through the reaction of 2,3-dibromopropanol with phosphoric acid, followed by neutralization with ammonium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The raw materials, including 2,3-dibromopropanol and phosphoric acid, are mixed and reacted under optimized conditions. The resulting product is then purified and neutralized with ammonium hydroxide to obtain the final compound.
化学反应分析
Types of Reactions
Ammonium bis(2,3-dibromopropyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of phosphorus.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can produce various halogenated compounds.
科学研究应用
Ammonium bis(2,3-dibromopropyl) phosphate has several scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of polymers and other materials.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flame-retardant textiles, plastics, and coatings.
作用机制
The mechanism of action of ammonium bis(2,3-dibromopropyl) phosphate involves its ability to interfere with the combustion process. The bromine atoms in the compound release free radicals that quench the flame, while the phosphate group forms a protective char layer on the material’s surface. This dual action helps to prevent the spread of fire and reduce flammability.
相似化合物的比较
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another flame retardant with similar properties but different molecular structure.
Bis(2,3-dibromopropyl) phosphate: The parent compound of ammonium bis(2,3-dibromopropyl) phosphate, used in similar applications.
Uniqueness
This compound is unique due to its specific combination of bromine and phosphate groups, which provide enhanced flame-retardant properties. Its ammonium salt form also offers improved solubility and ease of handling compared to other similar compounds.
属性
CAS 编号 |
34432-82-1 |
|---|---|
分子式 |
C6H14Br4NO4P |
分子量 |
514.77 g/mol |
IUPAC 名称 |
azane;bis(2,3-dibromopropyl) hydrogen phosphate |
InChI |
InChI=1S/C6H11Br4O4P.H3N/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8;/h5-6H,1-4H2,(H,11,12);1H3 |
InChI 键 |
HUNCOJQSARNBJJ-UHFFFAOYSA-N |
规范 SMILES |
C(C(CBr)Br)OP(=O)(O)OCC(CBr)Br.N |
相关CAS编号 |
5412-25-9 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


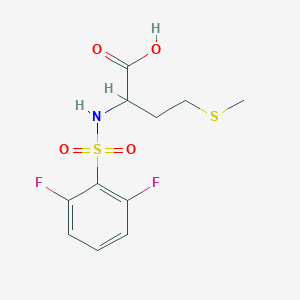
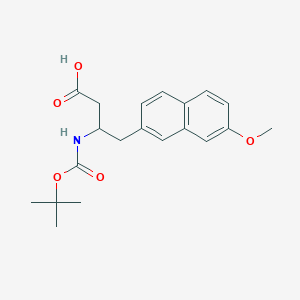

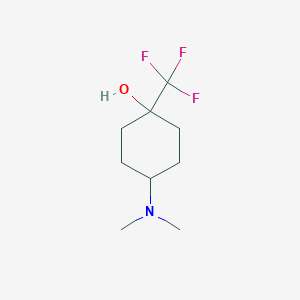
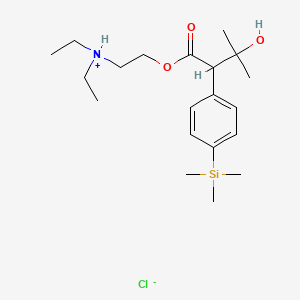
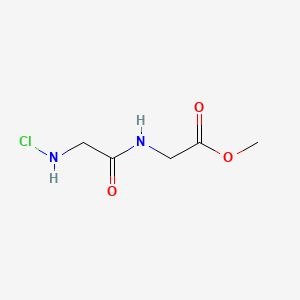
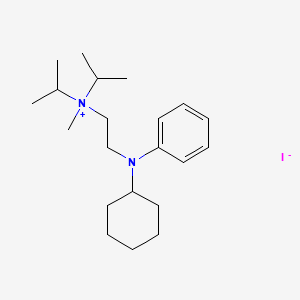
![2-phenylImidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13729421.png)


![7-O-Tert-butyl 2-O-methyl (1S,4R)-3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13729445.png)
